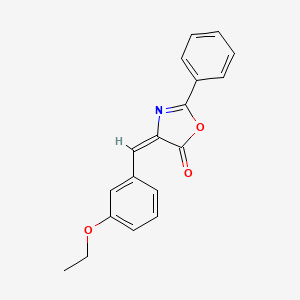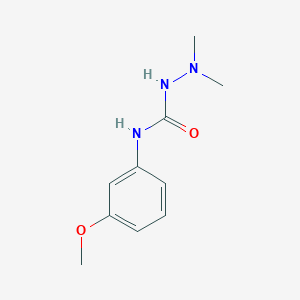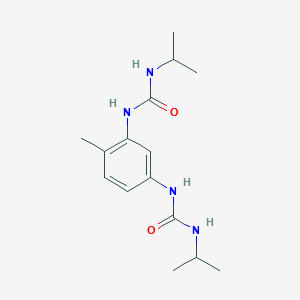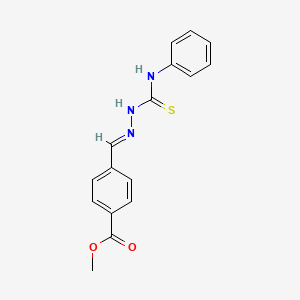![molecular formula C28H14N4OS2 B11961749 4,4'-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile](/img/structure/B11961749.png)
4,4'-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected by oxygen and sulfur bridges, and terminated with dicarbonitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4,4’-oxybis(benzene-1,2-diamine), which is then subjected to further reactions to introduce the sulfur bridges and dicarbonitrile groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The dicarbonitrile groups can be reduced to primary amines.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the reagent used.
科学研究应用
4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic or mechanical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile exerts its effects depends on the specific application. In materials science, its unique structure allows for the formation of polymers with specific properties. In biological systems, it may interact with proteins or nucleic acids, affecting their function. The molecular targets and pathways involved are still under investigation and may vary depending on the context of use.
相似化合物的比较
Similar Compounds
4,4’-Oxybis(benzene-1,2-diamine): A precursor in the synthesis of the target compound.
4,4’-Oxydibenzaldehyde: Another compound with a similar structure but different functional groups.
Uniqueness
4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile is unique due to the combination of oxygen and sulfur bridges along with the dicarbonitrile groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific structural features and reactivity.
属性
分子式 |
C28H14N4OS2 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
4-[4-[4-(3,4-dicyanophenyl)sulfanylphenoxy]phenyl]sulfanylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H14N4OS2/c29-15-19-1-7-27(13-21(19)17-31)34-25-9-3-23(4-10-25)33-24-5-11-26(12-6-24)35-28-8-2-20(16-30)22(14-28)18-32/h1-14H |
InChI 键 |
KGVNFTGFYYIPNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)SC3=CC(=C(C=C3)C#N)C#N)SC4=CC(=C(C=C4)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B11961669.png)


![(7B-phenyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-2-yl)methanol](/img/structure/B11961675.png)

![2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11961682.png)
![4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11961688.png)
![5-(2-bromophenyl)-4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11961715.png)






